molecular formula C11H10BrFN2O2S B3016752 3-(2-Bromoethyl)-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione CAS No. 1048675-90-6

3-(2-Bromoethyl)-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione

Cat. No. B3016752
CAS RN: 1048675-90-6
M. Wt: 333.18
InChI Key: MIXLZDVFDLNMFM-UHFFFAOYSA-N
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Description

The compound 3-(2-Bromoethyl)-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, which is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen heteroatoms. This particular derivative is characterized by the presence of a 2-bromoethyl group and a 4-fluorophenylamino moiety attached to the thiazolidine ring. Thiazolidine derivatives have been studied for various biological activities, including antidiabetic, antimicrobial, and as inhibitors of certain signaling pathways in cancer cells .

Synthesis Analysis

The synthesis of thiazolidine derivatives typically involves the condensation of α-amino acids with aldehydes or ketones, followed by cyclization. For instance, 2-aryl-4-(ethoxycarbonyl)thiazolidines have been prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position by fusion with aromatic aldehydes . Although the specific synthesis of 3-(2-Bromoethyl)-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione is not detailed in the provided papers, similar methodologies could potentially be applied, with appropriate modifications to introduce the bromoethyl and fluorophenylamino groups.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is crucial for their biological activity. The presence of substituents on the thiazolidine ring can significantly influence the compound's interaction with biological targets. For example, the derivative mentioned in paper possesses an aminoethyl and phenyl-propylidene group, which contributes to its ability to inhibit the Raf/MEK/ERK and PI3K/Akt signaling pathways. The bromoethyl and fluorophenylamino groups in the compound of interest are likely to affect its binding affinity and specificity towards its biological targets.

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions due to the reactive sites present on the ring and substituents. For example, the dehydrogenation of thiazolidines can yield corresponding thiazoles . The presence of a bromoethyl group in the compound of interest suggests potential for further reactions, such as nucleophilic substitution, which could be utilized in the synthesis of more complex molecules or in the modification of the compound to enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine and fluorine, can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The acidic nature of the thiazolidine-2,4-dione ring, as mentioned in paper , is essential for the hypoglycemic and hypolipidemic activities of some derivatives. The specific physical and chemical properties of 3-(2-Bromoethyl)-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione would need to be determined experimentally to fully understand its potential as a pharmaceutical agent.

Scientific Research Applications

Catalytic Applications in Synthesis

One study discusses the use of Brønsted acidic ionic liquids as green, efficient, and reusable catalysts for the synthesis of fluorinated spiro[indole-thiazinones/thiazolidinones]. This approach, leveraging microwave-induced techniques, has shown promise in the synthesis of compounds with potential antihistamine properties (Arya et al., 2012).

Antimicrobial and Anticancer Activity

Another research area explores the synthesis of thiazolidine-2,4-dione derivatives for antimicrobial evaluation. These compounds have been synthesized through cyclization reactions and have shown antibacterial and antifungal activities (Jat et al., 2006). Furthermore, certain derivatives have demonstrated dual inhibitory effects on signaling pathways relevant to cancer treatment, highlighting their potential as anticancer agents (Li et al., 2010).

Biological Activity of Derivatives

The assembly of structurally diverse 5-aminomethylene derivatives of thiazolidine-2,4-diones has been studied, focusing on their antibacterial and antifungal activities. This research underscores the versatility of thiazolidine-2,4-dione scaffolds in generating compounds with significant biological activities (Mohanty et al., 2015).

Synthesis and Evaluation of Derivatives for Anticancer Activity

Innovative synthesis techniques have led to the development of thiazolidine-2,4-dione derivatives with notable anticancer activity. These studies contribute to understanding the structure-activity relationship (SAR) of these compounds and their potential therapeutic applications (Kumar & Sharma, 2022).

Selective Cytotoxic and Genotoxic Activities

Research has also focused on the selective cytotoxic and genotoxic activities of benzylidene-2,4-thiazolidinedione derivatives against specific cancer cell lines. This specificity is critical for developing targeted cancer therapies with minimal impact on healthy cells (Rodrigues et al., 2018).

properties

IUPAC Name

3-(2-bromoethyl)-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN2O2S/c12-5-6-15-10(16)9(18-11(15)17)14-8-3-1-7(13)2-4-8/h1-4,9,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXLZDVFDLNMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2C(=O)N(C(=O)S2)CCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoethyl)-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione

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